



Application Notes and Protocols: Sonogashira Coupling Catalyzed by DPPF Complexes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The catalytic system generally consists of a palladium catalyst and, classically, a copper(I) cocatalyst in the presence of a base.[2]

The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of the Sonogashira coupling. Among the various phosphine ligands developed, 1,1'bis(diphenylphosphino)ferrocene (**DPPF**) has emerged as a highly effective ligand.[1][3] Palladium complexes of **DPPF**, such as [Pd(**dppf**)Cl₂], are often air- and moisture-stable, making them convenient to handle.[4] The unique bite angle of the **DPPF** ligand (approximately 96°) is believed to contribute to the stability of the catalytic species and facilitate the reductive elimination step, leading to high yields and turnover numbers.[5][6]

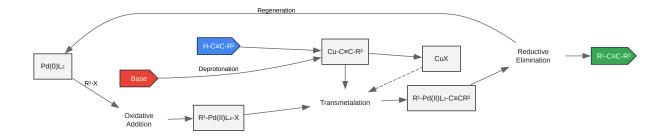
These application notes provide an overview of the Sonogashira coupling catalyzed by **DPPF** complexes, including detailed experimental protocols, quantitative data on reaction performance, and examples of its application in pharmaceutical synthesis.



Catalytic Cycle and Workflow

The mechanism of the Sonogashira coupling has been extensively studied and is generally understood to proceed through a catalytic cycle involving both palladium and copper (in the cocatalyzed version).

Catalytic Cycle of Sonogashira Coupling

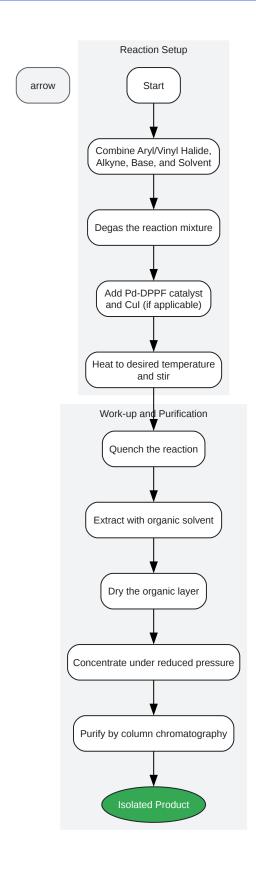


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Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

General Experimental Workflow





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Caption: General workflow for a Sonogashira coupling experiment.



Data Presentation: Performance of DPPF-Palladium Catalysts

The following tables summarize the performance of **DPPF**-palladium catalysts in Sonogashira coupling reactions with various substrates and reaction conditions.

Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Entry	Aryl Bromi de	Alkyn e	Catal yst (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	4- Bromo acetop henon e	Phenyl acetyl ene	[Pd(dp pf)Cl ₂] (2)	Cs ₂ CO	Dioxan e	100	12	95	[7]
2	4- Bromo toluen e	Phenyl acetyl ene	[Pd(dp pf)Cl ₂] (2)	CsOA c	DMA	120	24	92	[7]
3	2- Bromo toluen e	Phenyl acetyl ene	[Pd(dp pf)Cl ₂] (2)	CsOA c	DMA	120	24	88	[7]
4	6- Bromo tacrine	Variou s Alkyne s	[Pd(dp pf)Cl ₂]· CH ₂ Cl ₂ (5)	TEA	DMF	100	8-10	70-85	[4]
5	3- Bromo aniline	2- methyl -3- butyn- 2-ol	[Pd(dp pf)Cl ₂] (2)	TMG	HEP	80	3	99	[8]



Table 2: Copper-Free Sonogashira Coupling of Aryl Halides

Entry	Aryl Halid e	Alkyn e	Catal yst (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	4- Iodoan isole	Phenyl acetyl ene	Pd(OA c)₂/dp pf (2)	CS ₂ CO	Dioxan e	80	16	98	[9]
2	4- Bromo benzo nitrile	Phenyl acetyl ene	Pd₂(db a)₃/dp pf (1)	CS ₂ CO	Toluen e	100	24	91	[10]
3	1- Bromo -4- nitrobe nzene	Phenyl acetyl ene	[Pd(dp pf)Cl ₂] (3)	TBAF	N/A (neat)	80	0.5	96	[11]
4	4- Bromo anisol e	Phenyl acetyl ene	[DTBN pP]Pd(crotyl) Cl (2.5)	TMP	DMSO	rt	2	97	[12]

Experimental Protocols

The following are generalized protocols for performing Sonogashira coupling reactions using **DPPF**-palladium catalysts.

Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:



- Aryl or vinyl halide (1.0 equiv)
- Terminal alkyne (1.1-1.5 equiv)
- [Pd(dppf)Cl₂] or a combination of a Pd(II) source and DPPF ligand (1-5 mol%)
- Copper(I) iodide (CuI) (1-5 mol%)
- Base (e.g., triethylamine, diisopropylamine, Cs₂CO₃, K₂CO₃) (2-3 equiv)
- Anhydrous, degassed solvent (e.g., THF, DMF, dioxane, toluene)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide, the terminal alkyne, the base, and the solvent.
- Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
- Add the [Pd(**dppf**)Cl₂] catalyst and CuI to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[7]
- Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling



The omission of the copper co-catalyst can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[9][13]

Materials:

- Aryl or vinyl halide (1.0 equiv)
- Terminal alkyne (1.2-2.0 equiv)
- [Pd(dppf)Cl₂] or a combination of a Pd(0) or Pd(II) source and DPPF ligand (1-5 mol%)
- Stronger base (e.g., Cs₂CO₃, K₃PO₄, TBAF) (2-3 equiv)
- Anhydrous, degassed solvent (e.g., DMF, DMSO, dioxane)

Procedure:

- Follow steps 1 and 2 from Protocol 1.
- Add the [Pd(dppf)Cl₂] catalyst to the reaction mixture.
- Heat the reaction mixture to the desired temperature (often higher temperatures are required compared to the copper-co-catalyzed reaction) and stir until completion.
- Follow the work-up and purification procedure as described in steps 5-8 of Protocol 1.

Application in Drug Development: Synthesis of an Erlotinib Intermediate

A prominent example of the application of Sonogashira coupling in pharmaceutical synthesis is in the preparation of Erlotinib (Tarceva®), a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[14][15] A key step in the synthesis of Erlotinib involves the coupling of an aniline derivative with a terminal alkyne.

Synthesis of a Key Intermediate for Erlotinib



The Sonogashira coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol is a crucial step in an efficient synthesis of an Erlotinib intermediate.[8][14]

Reaction Scheme:

Experimental Details:

Aryl Bromide: 3-Bromoaniline

Terminal Alkyne: 2-methyl-3-butyn-2-ol

Catalyst: [Pd(dppf)Cl₂] (2 mol%)

• Base: Tetramethylguanidine (TMG)

Solvent: N-hydroxyethylpyrrolidone (HEP)

• Temperature: 80 °C

• Time: 3 hours

• Yield: 99%[8]

This high-yielding and efficient reaction demonstrates the utility of **DPPF**-catalyzed Sonogashira coupling in the synthesis of complex, biologically active molecules. The use of a greener solvent like HEP also highlights the potential for developing more sustainable pharmaceutical manufacturing processes.[16]

Conclusion

Palladium complexes bearing the **DPPF** ligand are highly effective catalysts for the Sonogashira cross-coupling reaction. They offer several advantages, including high stability, efficiency for a broad range of substrates, and applicability in both copper-co-catalyzed and copper-free protocols. The successful application of this catalytic system in the synthesis of pharmaceutical intermediates, such as for Erlotinib, underscores its importance in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers and scientists looking to employ this powerful synthetic methodology.



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